molecular formula C26H18N2O B15011183 2-(4-Phenoxyphenyl)-3-phenylquinoxaline

2-(4-Phenoxyphenyl)-3-phenylquinoxaline

Cat. No.: B15011183
M. Wt: 374.4 g/mol
InChI Key: SZASXVXOUYLDGP-UHFFFAOYSA-N
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Description

2-(4-Phenoxyphenyl)-3-phenylquinoxaline is an organic compound belonging to the quinoxaline family Quinoxalines are nitrogen-containing heterocyclic compounds known for their diverse biological activities and applications in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(4-Phenoxyphenyl)-3-phenylquinoxaline typically involves the condensation of 4-phenoxyaniline with benzil in the presence of a suitable catalyst. The reaction proceeds through the formation of an intermediate, which undergoes cyclization to yield the desired quinoxaline derivative. Common catalysts used in this reaction include acetic acid or polyphosphoric acid, and the reaction is usually carried out under reflux conditions.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may be optimized for higher yields and purity, often employing continuous flow reactors and automated systems to ensure consistent quality. Solvent recovery and recycling are also crucial aspects of industrial production to minimize waste and reduce costs.

Chemical Reactions Analysis

Types of Reactions: 2-(4-Phenoxyphenyl)-3-phenylquinoxaline can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of quinoxaline-2,3-diones.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, converting the quinoxaline ring to dihydroquinoxaline derivatives.

    Substitution: Electrophilic substitution reactions can occur at the phenyl or phenoxyphenyl rings, introducing various functional groups such as halogens, nitro groups, or alkyl groups.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Halogenation using bromine or chlorine in the presence of a Lewis acid catalyst.

Major Products Formed:

    Oxidation: Quinoxaline-2,3-diones.

    Reduction: Dihydroquinoxaline derivatives.

    Substitution: Halogenated or nitro-substituted quinoxaline derivatives.

Scientific Research Applications

    Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds and can be used in the development of new materials with unique electronic properties.

    Biology: The compound exhibits promising biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. It is often studied for its potential as a therapeutic agent.

    Medicine: Research has shown that quinoxaline derivatives, including this compound, can act as inhibitors of specific enzymes and receptors, making them potential candidates for drug development.

    Industry: The compound’s unique chemical properties make it suitable for use in the development of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-(4-Phenoxyphenyl)-3-phenylquinoxaline involves its interaction with specific molecular targets, such as enzymes and receptors. For instance, it may inhibit the activity of certain kinases or interfere with DNA replication processes in cancer cells. The compound’s structure allows it to bind to these targets with high affinity, disrupting their normal function and leading to therapeutic effects.

Comparison with Similar Compounds

    2-Phenylquinoxaline: Lacks the phenoxyphenyl group, resulting in different chemical and biological properties.

    2-(4-Methoxyphenyl)-3-phenylquinoxaline: Contains a methoxy group instead of a phenoxy group, which can alter its reactivity and biological activity.

    2-(4-Chlorophenyl)-3-phenylquinoxaline:

Uniqueness: 2-(4-Phenoxyphenyl)-3-phenylquinoxaline stands out due to the presence of the phenoxyphenyl group, which enhances its lipophilicity and ability to interact with biological membranes. This structural feature contributes to its unique biological activities and potential as a therapeutic agent.

Properties

Molecular Formula

C26H18N2O

Molecular Weight

374.4 g/mol

IUPAC Name

2-(4-phenoxyphenyl)-3-phenylquinoxaline

InChI

InChI=1S/C26H18N2O/c1-3-9-19(10-4-1)25-26(28-24-14-8-7-13-23(24)27-25)20-15-17-22(18-16-20)29-21-11-5-2-6-12-21/h1-18H

InChI Key

SZASXVXOUYLDGP-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=NC3=CC=CC=C3N=C2C4=CC=C(C=C4)OC5=CC=CC=C5

Origin of Product

United States

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